molecular formula C29H53NO5 B129250 (R,R,R,R)-奥利司他 CAS No. 104872-27-7

(R,R,R,R)-奥利司他

货号 B129250
CAS 编号: 104872-27-7
分子量: 495.7 g/mol
InChI 键: AHLBNYSZXLDEJQ-FPCALVHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R,R,R,R)-Orlistat is a synthetic derivative of lipstatin, a natural inhibitor of pancreatic lipases. It is a potent inhibitor of gastrointestinal lipases and is used as an anti-obesity drug.

科学研究应用

Obesity Treatment and Weight Management

(R,R,R,R)-Orlistat: is primarily known for its application in the treatment of obesity. It functions as a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats. By preventing the hydrolysis of triglycerides into absorbable free fatty acids, Orlistat reduces fat absorption by approximately 30%, aiding in weight loss and management .

Metabolic Syndrome and Diabetes

Research has indicated that Orlistat may have beneficial effects on metabolic parameters beyond weight loss. It can improve insulin sensitivity and reduce the incidence of type 2 diabetes in obese patients. This application is particularly valuable given the global rise in metabolic syndrome and diabetes prevalence .

Cardiovascular Disease Risk Reduction

Orlistat’s ability to lower body weight and improve lipid profiles can contribute to a reduced risk of cardiovascular diseases. By decreasing serum triglycerides and low-density lipoprotein (LDL) cholesterol levels, it helps in mitigating one of the primary risk factors for heart disease .

Gastrointestinal Health

While Orlistat is effective in inhibiting fat absorption, it also alters gut microbiota composition. This can have a significant impact on gastrointestinal health, potentially affecting inflammatory reactions in the intestine and influencing the overall gut environment .

Pharmacokinetic Improvement of Drugs

Orlistat has been studied for its role in enhancing the pharmacokinetic properties of other drugs. Formulations with mesoporous silica have been proposed to improve the solubility and efficacy of drugs with low water solubility, like Orlistat itself, thus potentially expanding its application to drug delivery systems .

Cancer Research

Emerging studies suggest that Orlistat may have anti-cancer properties. It has been found to inhibit fatty acid synthase (FAS), an enzyme overexpressed in several cancers, which is linked to tumor cell proliferation and survival. This inhibition can lead to reduced proliferation and induced apoptosis in cancer cell lines, making Orlistat a candidate for anti-cancer drug development .

作用机制

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

(R,R,R,R)-Orlistat is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of (R,R,R,R)-Orlistat. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

属性

IUPAC Name

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R,R,R)-Orlistat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。